3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol

Catalog No.
S13665997
CAS No.
M.F
C9H11BrClNO
M. Wt
264.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol

Product Name

3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol

IUPAC Name

3-amino-1-(4-bromo-3-chlorophenyl)propan-1-ol

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

InChI

InChI=1S/C9H11BrClNO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2

InChI Key

QOHJANXHKRSHGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CCN)O)Cl)Br

3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a propanol backbone, along with a phenyl ring substituted with bromine and chlorine atoms. Its molecular formula is C9H10BrClN1O1C_9H_{10}BrClN_1O_1 and it has a molecular weight of approximately 249.53 g/mol. The compound's structure includes a chiral center, which can lead to the existence of enantiomers, potentially affecting its biological activity and interactions.

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using agents such as chromium trioxide or pyridinium chlorochromate.
  • Reduction: The compound can be further reduced to yield 3-amino-1-(4-bromo-3-chlorophenyl)propane using strong reducing agents like lithium aluminum hydride.
  • Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups depending on the nucleophile used.

Common reagents for these reactions include sodium borohydride for reduction and sodium methoxide for substitution reactions.

The synthesis of 3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol can be achieved through various methods:

  • Reduction of Ketones: One common method involves the reduction of 1-(4-bromo-3-chlorophenyl)propan-1-one using sodium borohydride in ethanol. This reaction typically occurs at room temperature.
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of appropriate precursors may be employed, utilizing metal catalysts under controlled conditions to enhance yield and purity.
  • Nucleophilic Substitution: The introduction of the amino group can also be accomplished via nucleophilic substitution reactions involving suitable amines .

3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol finds applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders or cancer.
  • Organic Synthesis: This compound acts as an intermediate in creating more complex organic molecules.
  • Research Tool: It is utilized in biological studies to explore enzyme interactions and metabolic pathways, providing insights into molecular mechanisms.

Interaction studies involving 3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol focus on its binding affinity to specific receptors or enzymes. The unique combination of functional groups enables it to form hydrogen bonds and engage in electrostatic interactions with potential targets, influencing their activity. Such studies are essential for understanding the compound's role in drug design and development.

Several compounds are structurally similar to 3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol, each differing slightly in their functional groups or substituents:

Compound NameStructural FeaturesUnique Aspects
3-Amino-3-(4-chlorophenyl)-1-propanolChlorine substituent instead of bromineDifferent reactivity profile due to chlorine
3-Amino-3-(4-bromophenyl)-1-propanolLacks the chlorine atomMay exhibit different biological properties
3-Amino-3-(4-methylphenyl)-1-propanolMethyl substituent instead of halogensAltered electronic properties affecting reactivity
1-(4-Bromo-3-chlorophenyl)propan-1-oneKetone form without amino groupDifferent functional properties

The presence of both bromine and chlorine atoms in 3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol enhances its uniqueness compared to these similar compounds, potentially influencing its reactivity and biological activity significantly .

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

262.97125 g/mol

Monoisotopic Mass

262.97125 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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